Seltorexant

描述

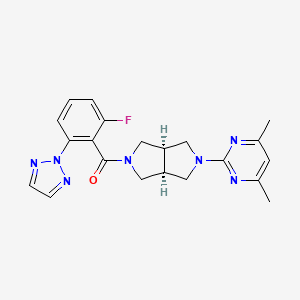

orexin-2 receptor antagonist

属性

CAS 编号 |

1452539-75-1 |

|---|---|

分子式 |

C21H22FN7O |

分子量 |

407.4 g/mol |

IUPAC 名称 |

[(3aS,6aR)-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3/t15-,16+ |

InChI 键 |

SQOCEMCKYDVLMM-IYBDPMFKSA-N |

手性 SMILES |

CC1=CC(=NC(=N1)N2C[C@@H]3CN(C[C@@H]3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |

规范 SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |

产品来源 |

United States |

Foundational & Exploratory

Preclinical Evidence for Seltorexant: A Selective Orexin-2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Seltorexant (also known as MIN-202 or JNJ-42847922) is an investigational, first-in-class, orally active, small-molecule antagonist with high selectivity for the orexin-2 receptor (OX2R).[1][2][3][4] The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness, arousal, and stress responses.[1] Orexin neurons located in the lateral hypothalamus project throughout the central nervous system, and their activity is highest during wakefulness. Overstimulation of this system, particularly via the OX2R, is hypothesized to contribute to a state of hyperarousal implicated in the pathophysiology of disorders like insomnia and major depressive disorder (MDD).

This compound is being developed to normalize this excessive arousal by selectively blocking OX2R signaling. This technical guide summarizes the key preclinical evidence that forms the basis for its clinical investigation, focusing on its receptor binding profile, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through competitive antagonism at the OX2R, a G protein-coupled receptor (GPCR). The OX2R is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, and potentially Gs. By blocking the binding of endogenous orexin peptides, this compound prevents the activation of these downstream signaling cascades.

The primary signaling pathway initiated by orexin binding to OX2R involves the Gq protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to neuronal depolarization and increased arousal. This compound blocks this cascade at its origin.

Data Presentation

In Vitro Pharmacology

This compound demonstrates high affinity and potent functional antagonism at the human and rat OX2R, with marked selectivity over the OX1R.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Target | Species | Assay Type | Value | Citation |

|---|---|---|---|---|

| OX2R | Human | Radioligand Binding | pKi = 8.0 | |

| OX2R | Rat | Radioligand Binding | pKi = 8.1 |

| OX1R | Human | Radioligand Binding | >100-fold lower affinity vs. OX2R | |

Table 2: Additional In Vitro Characteristics

| Assay | Result | Citation |

|---|---|---|

| Off-Target Screening | No significant affinity for other receptors, transporters, or ion channels at 1 µM. | |

| Functional Activity | Potent functional antagonist in cell culture assays measuring intracellular calcium changes. | |

| CYP Inhibition | Moderate CYP inhibition. |

| Protein Binding | Relatively high free fractions in rat and human plasma. | |

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in rodent models confirm that this compound is a centrally active agent with sleep-promoting effects. It effectively crosses the blood-brain barrier to engage its target, OX2R.

Table 3: In Vivo Receptor Occupancy in Rats (Post 30 mg/kg Oral Dose)

| Time Post-Dose | OX2R Occupancy (%) | OX1R Occupancy | Citation |

|---|---|---|---|

| 60 minutes | 74.66% | Low | |

| 4 hours | ~40% | Low | |

| 24 hours | 0% | Low | |

| Occupancy EC50 | 171 ng/mL | N/A |

| Oral ED50 | 3 mg/kg | N/A | |

Table 4: In Vivo Sleep Effects in Sprague-Dawley Rats

| Parameter | Effect | Dose Range (Oral) | Citation |

|---|---|---|---|

| Sleep Induction | Dose-dependently induces and prolongs sleep. | 3 - 30 mg/kg | |

| NREM Sleep Latency | Dose-dependent reduction. | Not specified | |

| NREM Sleep Duration | Dose-dependent increase. | Not specified | |

| REM Sleep | No significant effect. | Not specified |

| Effect on Repeat Dosing | Sleep-promoting effects maintained after 7 days. | Not specified | |

Experimental Protocols

Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional antagonism (IC50) of this compound at human and rat orexin receptors.

-

Methodology Summary:

-

Receptor Binding: Competitive radioligand binding assays were performed using cell membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing either human or rat OX1R or OX2R. Membranes were incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) was determined and converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Antagonism (Calcium Mobilization): The antagonist properties were confirmed in a functional assay. Cells expressing OX2R were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were pre-incubated with varying concentrations of this compound before being challenged with an EC80 concentration of an agonist (Orexin-A). The ability of this compound to inhibit the agonist-induced increase in intracellular calcium was measured using a fluorescent imaging plate reader (FLIPR), allowing for the determination of an IC50 value.

-

In Vivo Sleep Studies in Rats

-

Objective: To evaluate the effect of this compound on sleep-wake patterns in a rodent model.

-

Methodology Summary:

-

Animal Model: Male Sprague-Dawley rats were used for the studies.

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for polysomnography.

-

Dosing and Recording: Following a recovery and habituation period, this compound (e.g., 3-30 mg/kg) or vehicle was administered orally at the onset of the dark (active) phase. EEG/EMG data were then continuously recorded for a defined period (e.g., 6-12 hours).

-

Data Analysis: The recorded data were scored in epochs (e.g., 10-second) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters such as latency to NREM sleep, and total duration of each state were quantified and compared between treatment groups. The selectivity of the compound was confirmed by demonstrating a lack of effect on sleep parameters in mice genetically lacking the OX2R.

-

In Vivo Receptor Occupancy

-

Objective: To confirm brain penetration and target engagement of this compound at OX2R in vivo.

-

Methodology Summary:

-

Animal Model: Studies were conducted in Sprague-Dawley rats.

-

Method: An ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging approach was utilized. For the occupancy study, rats were administered an oral dose of this compound (30 mg/kg). At various time points post-dose, a radiolabeled tracer with high affinity for OX2R (e.g., [18F]this compound or another tracer like EMPA) was administered.

-

Analysis: The brains were collected, and the amount of tracer binding in OX2R-rich regions (e.g., cortex) was quantified. The reduction in tracer binding in this compound-treated animals compared to vehicle-treated controls was used to calculate the percentage of receptor occupancy at each time point. Plasma and brain concentrations of this compound were also measured to establish a pharmacokinetic/pharmacodynamic relationship.

-

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for disorders characterized by hyperarousal. In vitro studies establish it as a potent and highly selective antagonist of the OX2R. In vivo studies in rodents demonstrate that it crosses the blood-brain barrier, engages its target receptor in a dose- and time-dependent manner, and produces a clear pharmacodynamic effect of promoting sleep, primarily by increasing NREM sleep duration. These sleep-promoting effects are achieved without significantly altering sleep architecture and are maintained with repeated dosing, indicating a low potential for tolerance. The selectivity for OX2R over OX1R may be advantageous, as OX1R antagonism has been implicated in the dysregulation of REM sleep. Collectively, these findings support the hypothesis that selective antagonism of the OX2R with this compound can normalize excessive arousal, providing the foundation for its investigation in clinical trials for major depressive disorder and insomnia.

References

- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 3. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 4. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]

A Technical Deep Dive into Seltorexant's Selective Antagonism of the Human Orexin-2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of seltorexant, a first-in-class selective orexin-2 receptor (OX2R) antagonist. This compound is under investigation as a novel therapeutic for major depressive disorder (MDD) with insomnia symptoms.[1][2][3] This document details the quantitative data supporting its high affinity and selectivity for the human OX2R, outlines the key experimental methodologies used in its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Orexin System and the Rationale for OX2R Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and emotional states.[4] Dysregulation of this system, leading to hyperarousal, is implicated in the pathophysiology of both insomnia and depression.[2] this compound's mechanism of action is rooted in its selective antagonism of the OX2R. By inhibiting the activity of orexin neurons through this receptor, this compound aims to diminish wakefulness and arousal, thereby addressing the core symptoms of insomnia and contributing to the alleviation of depressive symptoms.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, highlighting its potency and selectivity for the human orexin-2 receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | pKi | Reference(s) |

| Orexin-2 (OX2R) | Human | 8.0 | |

| Orexin-2 (OX2R) | Rat | 8.1 | |

| Orexin-1 (OX1R) | Human | 6.1 |

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | pA2 / IC50 | Reference(s) |

| Calcium Mobilization | CHO (human OX2R) | Orexin-A | IC50: 16 nM | |

| Calcium Mobilization | CHO (human OX1R) | Orexin-A | IC50: 1.8 µM |

Table 3: In Vivo Receptor Occupancy of this compound in Rats

| Dose (mg/kg, p.o.) | Time Post-Dose (min) | Receptor Occupancy (%) | Reference(s) |

| 30 | 60 | 74.66 | |

| 30 | 240 | 40 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing orexin receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 or orexin-2 receptor are cultured and harvested.

-

Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.

-

To each well, the following are added:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of this compound at various concentrations (serially diluted).

-

50 µL of a selective OX2R radioligand, such as [3H]EMPA, at a fixed concentration (typically at or below its Kd).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are fitted to a one-site competition curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the human OX1 and OX2 receptors.

Methodology:

-

Cell Culture and Plating:

-

CHO cells stably expressing either the human OX1R or OX2R are seeded into black, clear-bottom 384-well plates and cultured overnight.

-

-

Dye Loading:

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid) for a specified time (e.g., 60 minutes) at 37°C. Probenecid is included to prevent the active transport of the dye out of the cells.

-

-

Compound Addition and Signal Detection:

-

The assay is performed using a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells and incubated for a short period (e.g., 5 minutes).

-

An agonist, such as orexin-A, is then added at a concentration that elicits a submaximal response (e.g., EC80).

-

The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition is indicative of receptor activation and subsequent calcium release from intracellular stores.

-

The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]

- 3. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Pharmacodynamics of Seltorexant in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of seltorexant within the central nervous system (CNS). This compound (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist.[1][2] Its unique mechanism of action, targeting the orexin system, offers a novel approach for treating major depressive disorder (MDD), particularly in patients with comorbid insomnia symptoms.[3][4][5] This document synthesizes preclinical and clinical data, focusing on quantitative measures, experimental methodologies, and the underlying physiological pathways.

Mechanism of Action: Selective Orexin-2 Receptor Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and mood. Orexin neurons, located in the lateral hypothalamus, project throughout the CNS, influencing various neurotransmitter systems. Hyperactivity of the orexin system is implicated in the pathophysiology of hyperarousal states, such as insomnia, and is associated with MDD.

This compound functions by selectively blocking the OX2R. This targeted antagonism is believed to normalize the excessive arousal signals, thereby improving sleep and alleviating depressive symptoms. Unlike dual orexin receptor antagonists (DORAs), this compound's high selectivity for the OX2R may offer a distinct clinical profile.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various preclinical and clinical studies, quantifying its receptor binding, CNS effects, and impact on sleep architecture.

Receptor Binding and Occupancy

This compound's selectivity is a key feature of its pharmacodynamic profile. In vitro studies have demonstrated its high affinity for the human OX2R.

| Parameter | Value | Reference |

| Receptor Selectivity | >100-fold for OX2R over OX1R | |

| Receptor Occupancy | Correlated with plasma/brain concentration | |

| Occupancy Duration | No significant OX2R occupancy observed 24 hours post-dose |

Effects on Sleep Parameters (Polysomnography)

Clinical trials utilizing polysomnography (PSG) have objectively measured the effects of this compound on sleep. The data consistently show improvements in sleep initiation and maintenance.

| Parameter (vs. Placebo) | Dose | Change | Study Population | Reference |

| Sleep Efficiency | 40 mg | ▲ 7.9% (at Day 5/6) | Insomnia Disorder | |

| Total Sleep Time (TST) | 40 mg | ▲ 37.9 minutes (at Day 5/6) | Insomnia Disorder | |

| Latency to Persistent Sleep (LPS) | 40 mg | ▼ 29.9 minutes (at Day 5/6) | Insomnia Disorder | |

| Wake After Sleep Onset (WASO) | 40 mg | ▼ 11.3 minutes (at Day 5/6) | Insomnia Disorder | |

| REM Sleep Duration | 20 mg | ▲ Increased total duration | MDD |

Effects on CNS Activity (Electroencephalography - EEG)

Spectral analysis of sleep EEG reveals that this compound modulates brain activity during sleep, which coincides with its antidepressant effects.

| EEG Power Band (Stage 2 Sleep) | Effect (vs. Placebo) | Reference |

| Total Power | ▲ Overall increase | |

| Delta Power (relative) | ▲ Increase | |

| Theta Power (relative) | ▼ Decrease | |

| Alpha Power (relative) | ▼ Decrease | |

| Beta Power (relative) | ▼ Decrease |

Key Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a set of specialized experimental methodologies.

Positron Emission Tomography (PET) Imaging

-

Objective: To quantify OX2R occupancy in the brain in vivo and to assess blood-brain barrier penetration.

-

Radiotracer: [18F]this compound was developed as a potential PET probe for imaging OX2R.

-

Methodology:

-

Synthesis: [18F]this compound is synthesized via a labeling precursor.

-

Administration: The radiotracer is administered intravenously to subjects (preclinical models or humans).

-

Imaging: Dynamic PET scans are acquired to measure the tracer's distribution and binding in the brain over time.

-

Blocking Studies: To confirm binding specificity, scans are repeated after administration of a non-radiolabeled "blocking" dose of this compound. A reduction in the PET signal in OX2R-rich regions indicates specific binding.

-

Data Analysis: Regional brain biodistribution analysis is performed to determine binding selectivity and specificity. Preclinical studies in rodents showed suitable blood-brain barrier penetration for brain imaging.

-

Polysomnography (PSG) and EEG Analysis

-

Objective: To objectively measure sleep stages and continuity and to analyze the spectral power of brain electrical activity during sleep.

-

Methodology:

-

Subject Preparation: Subjects are admitted to a sleep laboratory. Electrodes are attached to the scalp (for EEG), face (for electrooculography - EOG), and chin (for electromyography - EMG) to monitor brain waves, eye movements, and muscle tone, respectively.

-

Data Acquisition: Continuous, overnight recordings are taken following the administration of this compound or placebo in a controlled, double-blind setting.

-

Sleep Scoring: Recorded data is manually or automatically scored in 30-second epochs to determine sleep stages (N1, N2, N3, REM) and calculate parameters like TST, LPS, WASO, and sleep efficiency.

-

EEG Power Spectral Analysis: The EEG signal, particularly during specific sleep stages like Stage 2, is subjected to Fast Fourier Transform (FFT) to calculate the power within different frequency bands (Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz). This allows for the quantification of drug-induced changes in brain oscillatory activity.

-

Dose-Response and Clinical Outcomes

The relationship between this compound dose, target engagement, and clinical efficacy is a central aspect of its pharmacodynamic profile. Clinical trials have explored doses ranging from 5 mg to 40 mg.

The evidence suggests a therapeutic window, with the 20 mg dose often demonstrating a robust and consistent effect on both depressive symptoms and insomnia. In a dose-finding study for MDD, the 20 mg dose showed a greater improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo, particularly in patients with a high baseline Insomnia Severity Index (ISI). This highlights the link between normalizing sleep-wake pathways and improving mood.

The pharmacodynamic effects on sleep, such as reduced sleep latency, occur rapidly after a single dose, while the antidepressant effects typically emerge after a period of continued treatment, for instance, after 10 days, and are maintained for up to 28 days or longer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Trial Results of Seltorexant in Major Depressive Disorder: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (formerly MIN-202 or JNJ-42847922) is an investigational, first-in-class, selective orexin-2 receptor antagonist being developed as an adjunctive therapy for Major Depressive Disorder (MDD), particularly in patients with insomnia symptoms.[1][2] The orexin system is implicated in regulating sleep-wake cycles, reward, and cognition, making it a novel target for depression treatment.[3][4] Preclinical and early clinical data have suggested that by antagonizing the orexin-2 receptor, this compound may improve both depressive symptoms and sleep disturbances associated with MDD.[1] This technical guide synthesizes the early clinical trial findings for this compound, presenting quantitative data, experimental protocols, and visualizations of its mechanism of action and trial designs.

Mechanism of Action: The Orexin System in Depression

This compound selectively antagonizes the orexin-2 receptor. Overactivation of the orexin system can lead to hyperarousal, which may manifest as insomnia and increased cortisol release, contributing to the pathophysiology of depression. By blocking the orexin-2 receptor, this compound is thought to normalize this hyperarousal, thereby improving both mood and sleep.

Phase 2b Clinical Trial (Adaptive Dose-Finding Study)

A key Phase 2b study evaluated the efficacy and safety of this compound as an adjunctive therapy in adult patients with MDD who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Experimental Protocol: Phase 2b Study

-

Study Design : A randomized, double-blind, placebo-controlled, adaptive dose-finding study.

-

Patient Population : Adults (18-65 years) with a diagnosis of MDD and an inadequate response to 1-3 SSRIs/SNRIs in the current depressive episode. Patients were stratified based on baseline Insomnia Severity Index (ISI) scores (≥15 vs. <15).

-

Treatment Arms : Patients were randomized to receive this compound (10 mg, 20 mg, or 40 mg) or placebo once daily in addition to their ongoing antidepressant treatment.

-

Primary Endpoint : The primary outcome was the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at week 6.

Quantitative Results: Phase 2b Study

The 20 mg dose of this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo. The effect was more pronounced in patients with significant sleep disturbance at baseline.

| Outcome Measure | Placebo (n=70) | This compound 10 mg (n=33) | This compound 20 mg (n=78) | This compound 40 mg (n=78) |

| Change in MADRS Total Score at Week 6 (LS Mean Difference from Placebo) | - | - | -3.1 (p=0.083) | - |

| Response Rate at Week 6 (≥50% MADRS reduction) | 28.5% | 24.2% | 41.0% | 38.5% |

| Remission Rate at Week 6 (MADRS ≤12) | 19.0% | 15.2% | 29.5% | 26.9% |

Data sourced from Minerva Neurosciences Phase 2b trial results and subsequent publications.

Phase 3 Clinical Trials (MDD3001 and MDD3005)

Following the promising Phase 2b results, this compound progressed to Phase 3 development.

Experimental Protocol: MDD3001 Study

-

Study Design : A pivotal, randomized, double-blind, multicenter, placebo-controlled study.

-

Patient Population : Adult and elderly patients with moderate-to-severe MDD with insomnia symptoms who had an inadequate response to SSRI/SNRI antidepressants.

-

Treatment Arms : this compound as an adjunctive treatment to baseline antidepressants versus placebo.

-

Primary Endpoint : Change in MADRS total score at day 43.

-

Secondary Endpoints : Included improvements in sleep disturbance outcomes.

Quantitative Results: MDD3001 Study

This compound met all primary and secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in both depressive symptoms and sleep disturbance.

| Outcome Measure | Result |

| Primary Endpoint (Change in MADRS at Day 43) | Statistically significant and clinically meaningful improvement for this compound compared to placebo. |

| Secondary Endpoint (Sleep Disturbance) | Statistically significant improvement for this compound compared to placebo. |

| Safety and Tolerability | This compound was well-tolerated, with common adverse events occurring at similar rates in both the this compound and placebo arms, consistent with previous trials. The most common adverse events were somnolence, headache, and nausea. |

Experimental Protocol and Results: MDD3005 Study

This Phase 3 study compared this compound to quetiapine extended-release (XR) as an adjunctive therapy over 26 weeks.

-

Study Design : Randomized, double-blind, parallel-group study.

-

Primary Endpoint : Response rate at 26 weeks.

-

Key Findings :

-

The study did not meet its primary endpoint of statistical superiority over quetiapine XR in response rates (57.4% for this compound vs. 53.4% for quetiapine XR).

-

Both treatments showed large and clinically meaningful improvements in depressive symptoms, with mean MADRS total score changes from baseline of -23.0 for this compound and -22.7 for quetiapine XR.

-

This compound demonstrated a more favorable side-effect profile, with a significantly lower incidence of somnolence (6% vs. 24%) and less weight gain (average of 0.5 kg vs. 2.1 kg) compared to quetiapine XR.

-

| Outcome Measure | This compound | Quetiapine XR |

| Response Rate at 26 Weeks | 57.4% | 53.4% (p-value not statistically significant) |

| Change in MADRS Total Score from Baseline | -23.0 | -22.7 |

| Incidence of Somnolence | 6% | 24% |

| Average Weight Gain | 0.5 kg (1.1 lb) | 2.1 kg (4.6 lb) |

Data sourced from the Johnson & Johnson press release on the MDD3005 study.

Conclusion

Early clinical trials of this compound have provided encouraging evidence for its efficacy and safety as an adjunctive treatment for Major Depressive Disorder, particularly in patients with co-morbid insomnia symptoms. The novel mechanism of action, targeting the orexin-2 receptor, represents a promising new approach in the management of depression. Phase 3 data confirm that this compound can significantly improve both depressive symptoms and sleep disturbances with a favorable tolerability profile compared to some existing adjunctive therapies. Further results from ongoing and future studies will be crucial in fully defining the therapeutic role of this compound in the treatment landscape of MDD.

References

- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Role of the Orexin System in the Pathophysiology of Depression: A Technical Guide

Abstract

The orexin system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of fundamental physiological processes including sleep, arousal, appetite, and reward.[1][2] Emerging from its primary association with narcolepsy, a significant body of preclinical and clinical research has implicated the orexin system in the pathophysiology of major depressive disorder (MDD).[3][4] Its extensive projections from the lateral hypothalamus to key brain regions involved in mood and stress response underscore its potential as a therapeutic target. However, the literature presents a complex picture, with evidence supporting both hyperactivity and hypoactivity of the system in depressive states.[5] This technical guide provides a comprehensive overview of the orexin system's signaling pathways, summarizes the quantitative evidence from animal and human studies, details key experimental methodologies, and explores the therapeutic landscape of orexin-targeting compounds for depression.

The Orexin System: Peptides and Receptors

The orexin system consists of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B) , which are processed from a common precursor, prepro-orexin. These peptides are produced exclusively in a population of neurons located in the lateral hypothalamus (LH) and perifornical area. These neurons project widely throughout the central nervous system, innervating regions crucial for mood regulation, such as the locus coeruleus, dorsal raphe nucleus, ventral tegmental area, and prefrontal cortex.

The biological effects of the orexins are mediated by two G protein-coupled receptors (GPCRs):

-

Orexin 1 Receptor (OX1R): Exhibits a significantly higher affinity for OX-A compared to OX-B.

-

Orexin 2 Receptor (OX2R): Binds both OX-A and OX-B with similar high affinities.

This differential affinity and receptor distribution allows for nuanced modulation of downstream neural circuits.

Orexin Receptor Signaling Pathways

Orexin receptors engage multiple G protein subtypes to exert their effects, leading to a diverse range of intracellular responses that are often cell-type and context-dependent.

-

OX1R Signaling: The OX1R couples exclusively to the Gq class of G proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade typically results in neuronal depolarization and increased excitability.

-

OX2R Signaling: The OX2R demonstrates more complex coupling, primarily activating both Gq and Gi/o G proteins.

-

The Gq coupling initiates the same PLC-IP3/DAG-Ca2+ pathway as OX1R.

-

The Gi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In some contexts, Gi/o activation can also modulate ion channels, such as enhancing K+ currents.

-

-

Other Coupling Partners: Some studies also report coupling to Gs proteins, which would stimulate adenylyl cyclase and increase cAMP, highlighting the multifaceted nature of orexin signaling.

References

- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orexin in depression: Evidence from basic and clinical research [accscience.com]

- 4. Role of orexin in the pathophysiology of depression: potential for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Methodological & Application

Seltorexant in Preclinical Research: A Detailed Overview of Dosage and Administration Protocols

For Immediate Release

This application note provides a comprehensive overview of the dosage and administration of seltorexant (also known as JNJ-42847922 or MIN-202) in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the study of orexin receptor antagonists for neuropsychiatric disorders. This compound is a potent and selective orexin-2 receptor (OX2R) antagonist that has been investigated for its potential therapeutic effects in major depressive disorder (MDD) and insomnia.

Mechanism of Action

This compound functions by selectively blocking the binding of the neuropeptides orexin-A and orexin-B to the OX2R. The orexin system is a key regulator of arousal, wakefulness, and stress responses. By antagonizing the OX2R, this compound is hypothesized to reduce hyperarousal states associated with conditions like insomnia and depression.

Dosage and Administration in Preclinical Models

The primary route of administration for this compound in preclinical studies is oral (p.o.). The dosages have varied depending on the animal model and the specific experimental paradigm.

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Dosage (p.o.) | Study Type | Key Findings | Reference |

| Sprague Dawley Rat | 1, 3, 10, 30 mg/kg | Sleep/Wake EEG | Dose-dependent increase in NREM sleep and decrease in latency to NREM sleep. | [1] |

| Sprague Dawley Rat | 3, 10, 30 mg/kg | Sleep/Wake EEG | Effective dose for sleep induction and promotion estimated at 3 mg/kg. | [2] |

| Sprague Dawley Rat | 30 mg/kg | OX2R Occupancy | Peak OX2R occupancy (74.66%) at 60 minutes post-administration. | [2] |

| Sprague Dawley Rat | 3 mg/kg | OX2R Occupancy | Oral ED50 for OX2R occupancy. | [1] |

| Wistar-Kyoto Rat | Not Specified | Depression Model | Investigated as a model of depression with orexin system deficits. | [1] |

| Mouse | 30 mg/kg | Sleep EEG | Reduced latency to NREM sleep. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Orexin-2 Receptor (OX2R) Occupancy Study

Objective: To determine the in vivo occupancy of OX2R by this compound in the brain.

Protocol:

-

Animals: Male Sprague Dawley rats.

-

Drug Administration: this compound is administered orally at doses of 3, 10, and 30 mg/kg.

-

Tracer Administration: A radiolabeled OX2R-specific ligand, such as [³H]EMPA, is administered intravenously at various time points after this compound administration.

-

Tissue Collection: At a designated time after tracer administration, animals are euthanized, and brains are rapidly removed and frozen.

-

Autoradiography: Brain sections are prepared and exposed to a phosphor imaging plate to quantify the binding of the radiotracer.

-

Data Analysis: The level of OX2R occupancy by this compound is calculated by comparing the tracer binding in this compound-treated animals to that in vehicle-treated controls. The oral effective dose producing 50% receptor occupancy (ED50) is then determined.

Sleep/Wake Electroencephalography (EEG) Studies

Objective: To assess the effects of this compound on sleep architecture.

Protocol:

-

Animals: Male Sprague Dawley rats or mice.

-

Surgical Implantation: Animals are surgically implanted with electrodes for EEG and electromyography (EMG) recording. A recovery period of at least one week is allowed.

-

Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before the experiment.

-

Drug Administration: this compound is administered orally at doses ranging from 1 to 30 mg/kg at the beginning of the dark (active) or light (inactive) phase.

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.

-

Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep). Key parameters such as latency to sleep onset, duration of each sleep stage, and number of state transitions are quantified and compared between this compound-treated and vehicle-treated groups.

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Animals: Male Sprague Dawley rats, beagle dogs.

-

Drug Administration: A single oral dose of this compound is administered.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing via tail vein or other appropriate methods. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Illustrative)

| Species | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | Data not fully available in searched literature | - | - | - |

| Dog | Data not fully available in searched literature | - | - | - |

Conclusion

Preclinical studies have established the oral route of administration for this compound in various animal models. Dosages in the range of 1-30 mg/kg have been shown to be effective in modulating sleep and achieving significant OX2R occupancy in the brain. The provided protocols offer a foundation for researchers designing and conducting further preclinical investigations with this compound. It is recommended to consult the primary literature for more specific details related to experimental design and methodology.

References

Application Notes and Protocols for In Vivo Studies Using Seltorexant in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for in vivo studies using seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in rodent models. The information is compiled from key preclinical studies to guide researchers in designing and executing similar experiments.

Introduction to this compound

This compound (also known as JNJ-42847922) is a potent and selective antagonist of the orexin-2 receptor. The orexin system plays a crucial role in regulating sleep-wake states, arousal, and stress responses. By selectively blocking the OX2R, this compound has been shown to promote sleep and attenuate stress-induced physiological responses in rodents, making it a valuable tool for neuroscience research and a potential therapeutic for insomnia and stress-related disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound in rodents.

Table 1: Pharmacokinetics and Receptor Occupancy of this compound in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Oral ED₅₀ for OX2R Occupancy | 3 mg/kg | Sprague Dawley Rat | Oral | [1] |

| Peak OX2R Occupancy (30 mg/kg) | 74.66% at 60 minutes | Sprague Dawley Rat | Oral | [1] |

| OX2R Occupancy at 4 hours (30 mg/kg) | 40% | Sprague Dawley Rat | Oral | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.3 - 1.5 hours | Not Specified | Oral | [2] |

| Elimination Half-life | 2 - 3 hours | Not Specified | Oral | [2] |

Table 2: Effects of this compound on Sleep Architecture in Rodents

| Species/Strain | Dose (Oral) | Effect on NREM Latency | Effect on NREM Sleep Time | Effect on REM Sleep | Reference |

| Sprague Dawley Rat | 3, 10, 30 mg/kg | Dose-dependent reduction | Dose-dependent increase | No significant effect | |

| Mouse | 30 mg/kg | Reduction | No significant effect | No significant effect |

Table 3: Effects of this compound on Stress-Induced ACTH Release in Mice

| Treatment Group | Stressor | ACTH Release | Reference |

| Vehicle | Cage Exchange | Significant Increase | |

| This compound (30 mg/kg, oral) | Cage Exchange | No significant increase |

Experimental Protocols

Sleep Analysis in Rodents using Electroencephalography (EEG)

This protocol describes the methodology for assessing the effects of this compound on sleep-wake patterns in rats or mice.

3.1.1. Surgical Implantation of EEG/EMG Electrodes

-

Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic frame.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

-

Electrode Placement:

-

EEG Electrodes: Screw stainless-steel EEG electrodes into the burr holes until they touch the dura mater.

-

Reference Electrode: Place a reference electrode over the cerebellum.

-

EMG Electrodes: Insert two insulated stainless-steel wires into the nuchal muscles for electromyography (EMG) recording.

-

-

Fixation: Secure the electrode assembly to the skull using dental cement.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiments.

3.1.2. EEG/EMG Recording and Analysis

-

Habituation: Habituate the animals to the recording chambers and tethered recording setup for several days.

-

Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Recording: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours). The signals are typically amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

-

Sleep Scoring:

-

Divide the recordings into epochs of a fixed duration (e.g., 10 seconds).

-

Visually or automatically score each epoch into one of three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM (Non-Rapid Eye Movement) Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.

-

REM (Rapid Eye Movement) Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (very low EMG activity).

-

-

-

Data Analysis: Quantify sleep parameters such as latency to persistent NREM sleep, total time spent in each sleep stage, and the number and duration of sleep bouts.

Stress-Induced ACTH Release Model

This protocol details a method to assess the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to a psychological stressor in mice.

3.2.1. Experimental Procedure

-

Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week.

-

Drug Administration: Administer this compound (30 mg/kg) or vehicle orally.

-

Stress Induction (Cage Exchange): 60 minutes after drug administration, transfer the mice to a new, clean cage with fresh bedding to induce mild psychological stress. Control animals remain in their home cage.

-

Blood Collection: 20 minutes after the cage exchange, collect trunk blood following decapitation.

-

ACTH Measurement: Determine plasma adrenocorticotropic hormone (ACTH) levels using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Orexin-2 Receptor Occupancy (Representative Protocol)

This protocol provides a general framework for determining the in vivo occupancy of OX2R by this compound in the rodent brain. The specific radioligand and detailed parameters may need to be optimized.

3.3.1. Methodology

-

Drug Administration: Administer this compound or vehicle to rodents at various doses and time points prior to sacrifice.

-

Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain. Specific brain regions rich in OX2R (e.g., cortex, hypothalamus) can be isolated.

-

Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.

-

Radioligand Binding Assay:

-

Incubate the brain homogenates with a specific radiolabeled OX2R antagonist (e.g., a tritiated or iodinated ligand).

-

Include non-specific binding control samples by adding a high concentration of a non-labeled OX2R antagonist.

-

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding of the radioligand in the vehicle-treated and this compound-treated groups. The percentage of receptor occupancy is determined by the reduction in specific binding in the this compound group compared to the vehicle group.

Behavioral Assays (Representative Protocols)

While specific studies on this compound using these assays are not detailed in the provided search results, the following are standard protocols for assessing antidepressant- and anxiolytic-like effects in rodents.

3.4.1. Forced Swim Test (FST) for Antidepressant-Like Activity

-

Apparatus: A transparent cylindrical tank (e.g., 25 cm diameter, 50 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Pre-test (Day 1): Place the rodent in the water tank for 15 minutes. This is to induce a state of helplessness.

-

Test (Day 2): Administer this compound or vehicle. After a specific pre-treatment time (e.g., 60 minutes), place the animal back in the tank for a 5-6 minute session.

-

-

Data Acquisition: Record the session with a video camera.

-

Scoring: Measure the duration of immobility, where the animal makes only minimal movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

3.4.2. Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound or vehicle.

-

After the pre-treatment time, place the rodent in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

-

Data Acquisition: Use a video tracking system to record the animal's movement.

-

Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for rodent sleep studies.

References

Application Notes and Protocols: Seltorexant as an Adjunctive Therapy with SSRIs/SNRIs

For Researchers, Scientists, and Drug Development Professionals

Application Note: Rationale for Adjunctive Seltorexant Therapy

This compound (JNJ-42847922) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist.[1][2] Its development as an adjunctive therapy for Major Depressive Disorder (MDD) is based on the significant comorbidity between depression and insomnia symptoms. Approximately 60% of MDD patients treated with standard antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) experience residual insomnia.[3][4] The orexin system is a key regulator of arousal and wakefulness; its overactivation is hypothesized to contribute to hyperarousal states, including insomnia and an exaggerated stress response, which can exacerbate depressive symptoms.[5]

By selectively antagonizing the OX2R, this compound aims to normalize the overactivation of the orexin system. This mechanism is distinct from that of SSRIs/SNRIs, suggesting a potential synergistic or additive effect when used in combination. The goal of this adjunctive therapy is to simultaneously improve depressive symptoms and restore normal sleep architecture in patients with MDD who have had an inadequate response to first-line antidepressant monotherapy.

Mechanism of Action: Orexin System Modulation

The proposed mechanism for this compound's adjunctive antidepressant effect involves the targeted modulation of the orexin pathway. Orexin neurons in the lateral hypothalamus project to various brain regions that regulate wakefulness, mood, and stress. In MDD with insomnia, this system may be overactive. While SSRIs/SNRIs increase synaptic levels of serotonin and norepinephrine to modulate mood, they may not fully address the hyperarousal component. This compound selectively blocks the OX2R, which is believed to be critically involved in promoting and maintaining wakefulness. This targeted antagonism is thought to reduce hyperarousal, thereby improving sleep and, consequently, mood symptoms associated with depression.

Summary of Clinical Efficacy & Safety Data

Clinical trials have evaluated the efficacy and safety of this compound as an adjunctive therapy in patients with MDD and insomnia who had an inadequate response to SSRIs/SNRIs.

Table 1: Key Efficacy Results from Phase 3 Trial (MDD3001) at Day 43

| Endpoint | Adjunctive this compound 20 mg | Adjunctive Placebo | Statistical Significance |

|---|---|---|---|

| Change from Baseline in MADRS Total Score | Clinically meaningful improvement | Less improvement than this compound | Statistically significant (p-value not specified) |

| Response Rate (≥50% MADRS reduction) | Data not specified | Data not specified | Met secondary endpoint |

| Remission Rate (MADRS ≤12) | 27.1% (at OLE baseline) | 19.9% (at OLE baseline) | Endpoint met |

Data derived from topline announcements and open-label extension results of the MDD3001 study.

Table 2: Efficacy Results from Phase 2b Dose-Finding Study at Week 6

| Endpoint | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo |

|---|---|---|---|---|

| Response Rate (≥50% MADRS reduction) | 24.2% | 41.0% | 38.5% | 28.5% |

| Remission Rate (MADRS ≤12) | 15.2% | 29.5% | 26.9% | 19.0% |

This study identified the 20 mg dose as having a clinically meaningful reduction in depressive symptoms, particularly in patients with significant sleep disturbance.

Table 3: Comparative Safety and Tolerability Profile (MDD3005 Study, 26 Weeks)

| Adverse Event | Adjunctive this compound 20 mg | Adjunctive Quetiapine XR |

|---|---|---|

| Somnolence | 6% | 24% |

| Average Weight Gain | 0.5 kg (1.1 lb) | 2.1 kg (4.6 lb) |

| Response Rate (Primary Endpoint) | 57.4% (numerically higher) | 53.4% |

The study did not meet its primary endpoint for statistical significance in response rate difference but demonstrated a more favorable safety and tolerability profile for this compound compared to Quetiapine XR.

Experimental Protocols

Protocol 1: Phase 3 Clinical Trial for Adjunctive this compound

This protocol is a generalized representation based on the design of the MDD3001 and similar clinical trials.

-

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound as an Adjunctive Therapy to SSRIs/SNRIs in Adults with Major Depressive Disorder and Insomnia Symptoms.

-

Primary Objective: To assess the efficacy of this compound 20 mg compared to placebo in improving depressive symptoms, as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.

-

Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group study.

-

Phases:

-

Screening Phase (up to 30 days): Confirm diagnosis, eligibility, and establish baseline measurements.

-

Double-Blind Treatment Phase (43 days): Participants receive this compound 20 mg or placebo once daily while continuing their stable dose of SSRI/SNRI.

-

Post-Treatment Follow-up (7-14 days): Safety and discontinuation assessments.

-

-

-

Participant Population:

-

Inclusion Criteria: Adults (18-74 years) with a DSM-5 diagnosis of MDD, without psychotic features; currently experiencing a major depressive episode; inadequate response to a stable dose of an approved SSRI or SNRI for at least 6 weeks; presence of clinically significant insomnia symptoms (e.g., Insomnia Severity Index [ISI] score ≥15).

-

Exclusion Criteria: History of narcolepsy, significant unstable medical conditions, or other primary psychiatric diagnoses.

-

-

Intervention:

-

Experimental Arm: this compound 20 mg oral tablets, once daily in the evening.

-

Control Arm: Matching placebo oral tablets, once daily in the evening.

-

Background Therapy: All participants continue their stable, therapeutic dose of a pre-specified SSRI or SNRI.

-

-

Assessments:

-

Efficacy: MADRS (primary), Insomnia Severity Index (ISI), Clinical Global Impression – Severity (CGI-S). Assessments at baseline, and specified intervals (e.g., weekly) until Day 43.

-

Safety: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and clinical laboratory tests throughout the study.

-

-

Statistical Analysis: The primary efficacy analysis is typically performed using a Mixed Model for Repeated Measures (MMRM) on the change from baseline in the MADRS total score.

Protocol 2: Preclinical Assessment of Antidepressant Synergy

This protocol describes a general method for assessing synergy using the Forced Swim Test (FST), a common preclinical model for screening antidepressant-like activity. Specific this compound preclinical synergy studies were not detailed in the search results, so this is a representative protocol.

-

Title: Assessment of Synergistic Antidepressant-Like Effects of this compound in Combination with an SSRI in a Rodent Forced Swim Test Model.

-

Objective: To determine if a combination of sub-effective doses of this compound and an SSRI (e.g., fluoxetine) produces a significant reduction in immobility time in the FST, indicative of a synergistic antidepressant-like effect.

-

Animals: Male Sprague Dawley rats (200-250g). Animals are housed under standard conditions with a 12-hour light/dark cycle.

-

Experimental Groups (n=10-12 per group):

-

Vehicle Control: Administered vehicle for both compounds.

-

This compound (Sub-effective dose): Dose determined from prior dose-response studies to be ineffective on its own.

-

SSRI (Sub-effective dose): Dose of a standard SSRI (e.g., fluoxetine) determined to be ineffective on its own.

-

Combination: this compound (sub-effective dose) + SSRI (sub-effective dose).

-

-

Procedure:

-

Drug Administration: Drugs are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). This compound is typically administered 30-60 minutes pre-test, while SSRIs may require chronic administration or a longer pre-treatment time (e.g., 60 minutes for acute fluoxetine).

-

Forced Swim Test Apparatus: A transparent cylinder (45 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

-

Pre-Test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session to induce a baseline level of immobility.

-

Test Session (Day 2, 24h later): Following drug administration at the appropriate time, each rat is placed in the cylinder for a 5-minute test session. The session is video-recorded.

-

Data Collection: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Statistical Analysis: Data are analyzed using a one-way ANOVA, followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between groups. A significant decrease in immobility in the combination group compared to all other groups indicates synergy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 3. igmpi.ac.in [igmpi.ac.in]

- 4. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effects of Seltorexant on Sleep Architecture in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (also known as JNJ-42847ainsi que MIN-202) is a selective antagonist of the orexin-2 receptor (OX2R) under investigation for the treatment of Major Depressive Disorder (MDD) and insomnia.[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[2] By selectively blocking the OX2R, this compound is hypothesized to reduce excessive wakefulness and promote sleep, a mechanism distinct from many conventional sleep aids that often cause broad suppression of the central nervous system.[2][3]

Preclinical studies in laboratory animals are crucial for elucidating the fundamental effects of this compound on sleep architecture. These studies typically involve polysomnography (PSG), the gold standard for sleep analysis, which includes electroencephalography (EEG) to monitor brain wave activity and electromyography (EMG) to assess muscle tone. This document provides detailed application notes and protocols for measuring the effects of this compound on the sleep architecture of laboratory animals, primarily focusing on rodent models.

Mechanism of Action: this compound and the Orexin System

This compound exerts its sleep-promoting effects by acting as a competitive antagonist at the orexin-2 receptor.[2] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in maintaining arousal and wakefulness. When orexin peptides bind to OX2R, they trigger downstream signaling cascades that lead to neuronal excitation and promote a state of wakefulness. This compound blocks this binding, thereby attenuating the wake-promoting signals of the orexin system.

Quantitative Data Summary

Preclinical studies in Sprague Dawley rats have demonstrated that this compound dose-dependently induces and prolongs sleep. The effects are more pronounced during the active (dark) phase.

| Species | Dose (oral) | Sleep Phase | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Effect on Sleep Latency | Citation |

| Sprague Dawley Rat | 3, 10, 30 mg/kg | Light (Rest) Phase | Dose-dependent increase in NREM sleep time in the first 2 hours. | No significant effect. | Not specified. | Dose-dependent reduction in NREM sleep latency. | |

| Sprague Dawley Rat | 1, 3, 10, 30 mg/kg | Dark (Active) Phase | Dose-dependent increase in NREM sleep time. | No significant effect. | Not specified. | Dose-dependent reduction in NREM latency. | |

| Mouse | 30 mg/kg | Not specified | No effect on duration. | No prevalent REM sleep-promoting effect observed. | Not specified. | Reduction in latency to NREM sleep. |

Experimental Protocols

A standardized experimental workflow is essential for obtaining reliable and reproducible data on the effects of this compound on sleep architecture.

Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Rodents

1.1. Materials:

-

Stereotaxic frame

-

Anesthesia system (e.g., isoflurane)

-

Surgical drill

-

Stainless steel jewelry screws for EEG electrodes

-

Teflon-coated stainless steel wires for EMG electrodes

-

Dental cement

-

Suturing material

-

Analgesics and antibiotics

-

Heating pad

1.2. Pre-operative Procedure:

-

Administer pre-operative analgesics as per institutional guidelines.

-

Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).

-

Shave the surgical area on the head and neck.

-

Secure the animal in the stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Disinfect the surgical site with betadine and 70% ethanol.

1.3. Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Gently retract the skin and clean the skull surface.

-

Using a surgical drill, create small burr holes for the EEG screw electrodes at the desired stereotaxic coordinates (e.g., over the frontal and parietal cortices). A reference screw is often placed over the cerebellum.

-

Carefully insert the stainless steel screws into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.

-

For EMG electrodes, make a small incision in the neck muscles (e.g., trapezius).

-

Insert the tips of the Teflon-coated wires into the muscle tissue and secure them with a suture.

-

Tunnel the EMG wires subcutaneously to the head.

-

Connect the EEG and EMG leads to a headmount connector.

-

Secure the headmount and exposed wires to the skull using dental cement.

-

Suture the scalp incision around the headmount.

1.4. Post-operative Care:

-

Administer post-operative analgesics for at least 48 hours.

-

Monitor the animal for signs of pain or distress.

-

House animals individually after surgery to prevent damage to the implant.

-

Allow a recovery period of at least one to two weeks before starting experimental procedures.

Protocol 2: Polysomnographic Recording and Data Acquisition

2.1. Materials:

-

Polysomnography recording system (amplifier, digital converter)

-

Recording cables and swivels to allow free movement

-

Sound-attenuated and electrically shielded recording chambers

-

Data acquisition software

2.2. Procedure:

-

Habituate the surgically implanted animals to the recording chambers and cables for 2-3 days.

-

Connect the animal's headmount to the recording cable.

-

Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.

-

Administer this compound or vehicle orally at the desired time point (e.g., at the beginning of the dark/active phase).

-

Record EEG and EMG data for a subsequent 24-hour period.

-

EEG and EMG signals should be amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz) and digitized at an appropriate sampling rate (e.g., 256 Hz).

Protocol 3: Sleep Stage Scoring and Data Analysis

3.1. Scoring Criteria:

Sleep-wake states are typically scored manually or using automated software in 10-second epochs based on the following criteria:

-

Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG activity.

-

Non-REM (NREM) Sleep: High-amplitude, low-frequency EEG (delta waves, 0.5-4 Hz); low EMG activity.

-

REM Sleep: Low-amplitude, mixed-frequency EEG with a prominent theta rhythm (6-9 Hz); muscle atonia (very low EMG activity).

3.2. Data Analysis:

The following sleep parameters should be quantified and compared between the this compound and vehicle-treated groups:

-

Total time spent in each stage: Wake, NREM, and REM sleep (in minutes and as a percentage of total recording time).

-

Sleep latency: Time from lights out or drug administration to the first continuous epoch of NREM sleep.

-

REM sleep latency: Time from sleep onset to the first epoch of REM sleep.

-

Bout duration and number: Average duration and total number of individual bouts for each sleep-wake stage.

-

Sleep efficiency: (Total sleep time / Total recording time) x 100.

-

Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on sleep architecture in laboratory animals. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for understanding the therapeutic potential of this novel orexin-2 receptor antagonist. The quantitative data from such preclinical studies are invaluable for informing the design of subsequent clinical trials in humans.

References

Application Notes: Seltorexant for Mood and Sleep Studies in Disease Models

Introduction

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist being developed for the treatment of Major Depressive Disorder (MDD) and insomnia.[1][2] The orexin system is a key regulator of arousal, wakefulness, and stress responses.[3][4] In individuals with MDD, hyperarousal and dysregulation of the orexin system are hypothesized to contribute to both depressive symptoms and sleep disturbances.[5] this compound's selective antagonism of OX2R aims to normalize this excessive arousal, thereby improving mood and sleep. Preclinical studies in various disease models are crucial for elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for administering this compound in rodent models to study its effects on mood and sleep.

Mechanism of Action

Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and project to brain regions involved in stress and arousal. Over-stimulation of these pathways, particularly through the orexin-2 receptor, can lead to a state of hyperarousal, manifesting as insomnia and potentially contributing to the pathophysiology of depression. This compound acts by competitively binding to and blocking the OX2R, thereby reducing the downstream signaling that promotes wakefulness. This targeted antagonism is believed to alleviate symptoms of insomnia and depression without causing the broader effects associated with non-selective orexin receptor antagonists.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Effects of this compound on Sleep Parameters in Rodent Models

| Species | Model | Dose (Oral) | Key Findings | Reference |

| Sprague Dawley Rat | Healthy | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time. | |

| Sprague Dawley Rat | Healthy | 3 mg/kg | Determined as the oral ED50 for sleep promotion. | |

| Sprague Dawley Rat | Healthy | Not specified | Sleep-promoting effects were maintained after 7 days of repeated dosing. | |

| Mouse | Healthy | 30 mg/kg | Reduced latency to NREM sleep without affecting its duration. | |

| Mouse | OX2R Knockout | Not specified | This compound had no effect on sleep parameters, confirming its selectivity. |

Table 2: Effects of this compound on Mood and Sleep in Clinical Studies

| Study Phase | Population | Dose (Oral) | Duration | Key Findings | Reference |

| Phase 3 (MDD3001) | MDD with Insomnia | 20 mg/day | 43 Days | Statistically significant improvement in MADRS total score and sleep disturbance outcomes. | |

| Phase 2 | MDD (inadequate response to SSRI/SNRI) | 10, 20 mg/day | 6 Weeks | Greater improvement in MADRS total score vs. placebo, especially in patients with high baseline insomnia (ISI ≥ 15). | |

| Phase 1b | MDD | 20 mg/day | 10 Days | Significant improvement in core depressive symptoms compared to placebo. | |

| Phase 2 | MDD with persistent insomnia | 10, 20, 40 mg (single dose) | Crossover | Dose-dependent normalization of sleep. |

Experimental Protocols

Protocol 1: Evaluating this compound in a Chronic Unpredictable Mild Stress (CUMS) Rodent Model

This protocol is designed to assess the antidepressant-like and sleep-normalizing effects of this compound in a validated animal model of depression.

1. Animals and Housing:

-

Species: Male Sprague Dawley rats (200-220g).

-

Housing: Initially group-housed for acclimatization (1 week), then single-housed for the CUMS protocol. Maintain a 12:12 hour light/dark cycle, with controlled temperature and humidity. Provide ad libitum access to food and water unless specified by a stressor.

2. CUMS Procedure (4 Weeks):

-

Expose rats in the stress group to a varied sequence of mild, unpredictable stressors, one per day. The control group should be handled daily but not exposed to stressors.

-

Sample Stressor Schedule:

-

Week 1: Cage tilt (45°, 12h), soiled cage (200ml water in bedding, 12h), food deprivation (24h), overnight illumination, water deprivation (24h), white noise (85 dB, 4h), predator odor (15 min).

-

Weeks 2-4: Continue with a varied and unpredictable schedule of the stressors listed above.

-

3. This compound Administration (Daily for final 2-3 weeks of CUMS):

-

Groups: (1) Control + Vehicle, (2) CUMS + Vehicle, (3) CUMS + this compound (3 mg/kg), (4) CUMS + this compound (10 mg/kg).

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration: Administer orally (p.o.) via gavage once daily, approximately 1 hour before the onset of the dark (active) cycle.

4. Behavioral Testing for Mood (Final Week):

-

Sucrose Preference Test (SPT):

-

Habituation: For 48 hours, present two bottles of 1% sucrose solution.

-

Deprivation: After habituation, deprive rats of food and water for 12 hours.

-

Testing: Present two pre-weighed bottles: one with 1% sucrose and one with water. After 1 hour, re-weigh the bottles to measure consumption.

-

Calculation: Sucrose Preference (%) = (Sucrose Consumed / Total Liquid Consumed) x 100. A decrease in preference indicates anhedonia.

-

-

Forced Swim Test (FST):

-

Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure: Place the rat in the water for a 6-minute session. Record the duration of immobility during the final 4 minutes.

-

Analysis: Increased immobility time is interpreted as a depression-like behavior (behavioral despair).

-

5. Sleep Analysis (Concurrent with Behavioral Testing):

-

For a subset of animals, surgically implant EEG/EMG electrodes for polysomnography prior to the CUMS protocol.

-

Record sleep-wake patterns for 24 hours following this compound administration during the final week.

-

Analyze recordings for Total Sleep Time, Sleep Efficiency, Latency to NREM and REM sleep, and time spent in Wake, NREM, and REM stages.

Protocol 2: Characterizing Dose-Dependent Effects of this compound on Sleep Architecture

This protocol focuses specifically on the sleep-promoting effects of this compound in non-stressed, healthy animals.

1. Animals and Surgical Preparation:

-

Species: Male Sprague Dawley rats (250-300g).

-

Surgery: Under anesthesia, surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording and flexible wire electrodes into the nuchal muscles for EMG recording. Allow at least one week for post-operative recovery.

2. Habituation and Baseline Recording:

-

Individually house animals in recording chambers and connect them to a tethered cable for signal acquisition.

-

Allow at least 48 hours of habituation to the recording setup.

-

Conduct a 24-hour baseline polysomnography recording to establish normal sleep-wake patterns for each animal.

3. This compound Administration and Recording:

-

Design: Use a within-subjects, crossover design where each animal receives all treatments in a randomized order, with a washout period of at least 3 days between treatments.

-